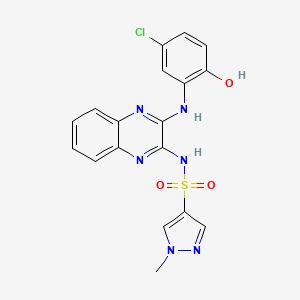
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)-N-(3-(methylthio)phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiophene compounds typically involves multi-step organic reactions, starting with base thiophene or its derivatives. A specific example detailed by Nagaraju et al. (2018) involves the synthesis of a thiophene derivative via a reaction mixture heated with orthophosphoric acid and monitored by TLC, highlighting the complexity and precision required in these syntheses (Nagaraju et al., 2018).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their properties and applications. X-ray crystallography is a common technique used to determine these structures in detail. For instance, the crystal structure of a related thiophene compound was elucidated, showcasing the typical planar structure of thiophene rings and their substituents (Nagaraju et al., 2018).
Chemical Reactions and Properties
Thiophene compounds undergo various chemical reactions, including electropolymerization, to form polymers with desirable electronic properties. Topal et al. (2021) described the electropolymerization of fluorophenyl thiophene derivatives, illustrating the potential for creating materials with specific electronic characteristics (Topal et al., 2021).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Material Science
The structural characterization of thiophene derivatives, such as the one mentioned, is crucial for understanding their potential in material science and pharmaceuticals. Thiophene's unique properties contribute to a wide range of biological activities and applications in electronic devices. For instance, polymeric thiophenes are used in organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells. The synthesis process often involves combining thiophene with other compounds to yield products with specific characteristics, valuable in developing new materials and drugs (S. Nagaraju et al., 2018).
Antibacterial and Antipathogenic Activities
Thiophene derivatives demonstrate significant antibacterial and antipathogenic activities, which are essential for developing new antimicrobial agents. The effectiveness of these compounds against bacterial cells, particularly those capable of forming biofilms like Pseudomonas aeruginosa and Staphylococcus aureus, indicates their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban et al., 2011).
Pharmaceutical Applications
The structural components of thiophene derivatives play a significant role in pharmaceutical development. The diverse biological activities of substituted thiophenes, ranging from antibacterial to antiproliferative effects, highlight their potential in drug discovery and development. Specific thiophene derivatives have been studied for their applications in creating new antibiotic and antibacterial drugs, underscoring the importance of these compounds in addressing various health concerns (G. Ahmed, 2007).
Chemical and Electrochemical Properties
The study of thiophene derivatives extends to their chemical and electrochemical properties, which are pivotal for applications in catalysis and material science. Understanding the synthesis, structure, and electrochemistry of thiophene-based compounds enables the development of materials with desirable electronic and photonic properties. This knowledge is instrumental in advancing technologies in energy storage, sensors, and electronics (C. Macneill et al., 2009).
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S3/c1-22(15-8-6-13(20)7-9-15)28(24,25)17-10-11-27-18(17)19(23)21-14-4-3-5-16(12-14)26-2/h3-12H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNEERUNMYBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)-N-(3-(methylthio)phenyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


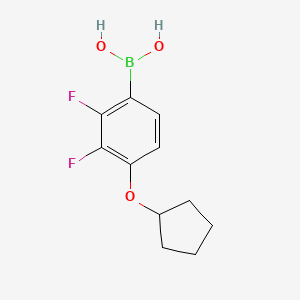
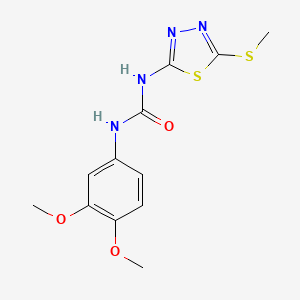
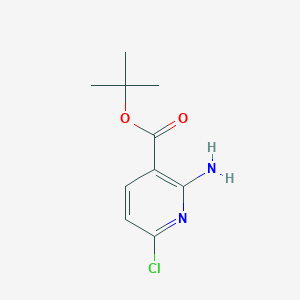
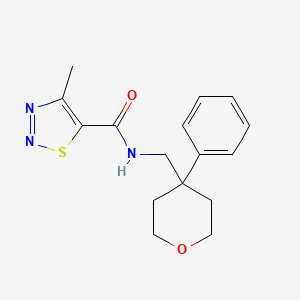

![N-(isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2485097.png)
![Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2485098.png)
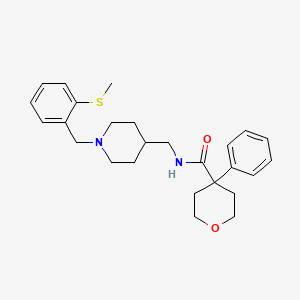

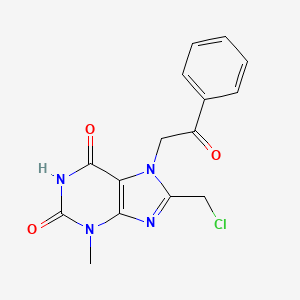
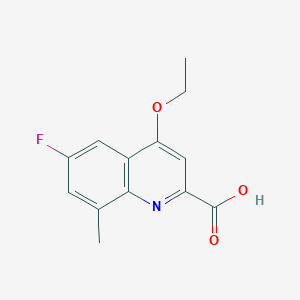
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)
